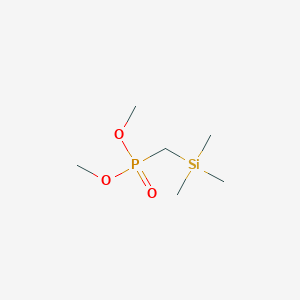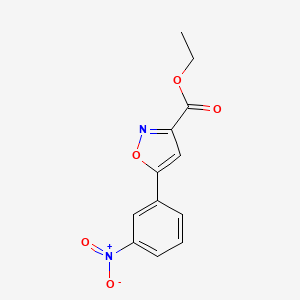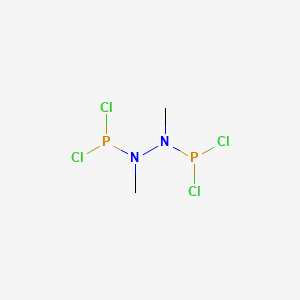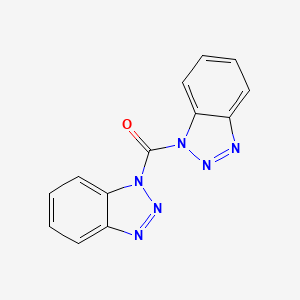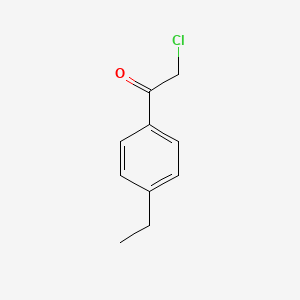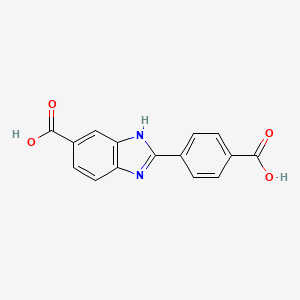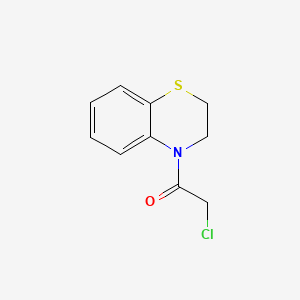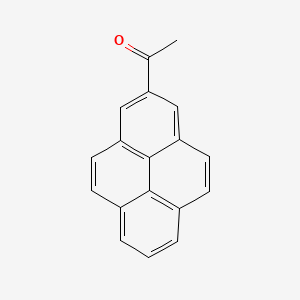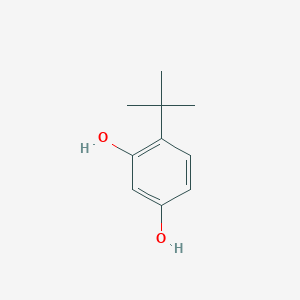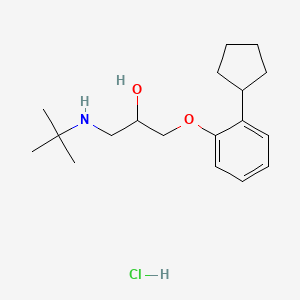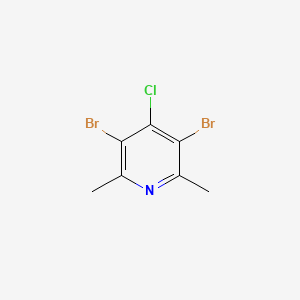
3,5-二溴-4-氯-2,6-二甲基吡啶
描述
3,5-Dibromo-4-chloro-2,6-dimethylpyridine is a chemical compound with the molecular formula C7H6Br2ClN . Its molecular weight is 299.39 g/mol.
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-4-chloro-2,6-dimethylpyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: two bromine atoms at the 3rd and 5th positions, one chlorine atom at the 4th position, and two methyl groups at the 2nd and 6th positions .科学研究应用
铃木-宫浦反应在法医科学中的应用
各种苯硼酸与3,5-二溴-4-氯-2,6-二甲基吡啶之间的铃木交叉偶联反应在制备法医相关吡啶中起着至关重要的作用。这些吡啶因其独特的可追溯化学性质而在法医科学中具有重要意义 (Błachut, Czarnocki, & Wojtasiewicz, 2006).
晶体学性质
已经对2,6-二溴-3,5-二甲基吡啶等化合物的晶体结构进行了研究。这些研究揭示了固态分子构型、晶体对称性和π-堆积相互作用的见解,有助于加深对吡啶衍生物的理解 (Pugh, 2006).
非经典非共价相互作用
对二溴吡啶盐(包括3,5-二溴-2,6-二甲基吡啶衍生物)晶体结构的研究对于理解非经典非共价相互作用至关重要。这些研究对于理解此类相互作用如何影响分子结构非常重要 (AlDamen & Haddad, 2011).
核磁共振pH指示剂
3,5-二溴-4-氯-2,6-二甲基吡啶衍生物已被合成并评估为19F NMR pH指标。它们的性质,如pKa值、水溶性和对pH变化的化学位移响应,对于核磁共振光谱中的应用至关重要 (Amrollahi, 2014).
氢键研究
对相关吡啶衍生物(如3-溴-5-羟基-2,6-二甲基吡啶)中氢键的研究为分子间相互作用提供了宝贵的见解。这项研究增强了对基于吡啶的化合物的化学行为和反应性的理解 (Hanuza et al., 1997).
属性
IUPAC Name |
3,5-dibromo-4-chloro-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2ClN/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOGWSXQURLBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393938 | |
| Record name | 3,5-dibromo-4-chloro-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-chloro-2,6-dimethylpyridine | |
CAS RN |
633318-46-4 | |
| Record name | 3,5-dibromo-4-chloro-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

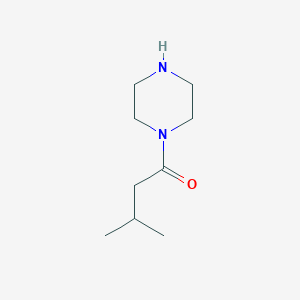
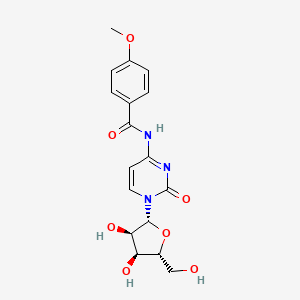
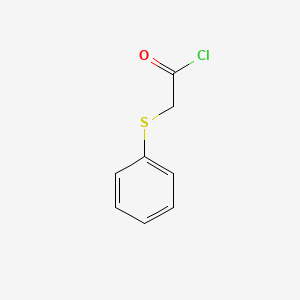
![2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid](/img/structure/B1598598.png)
